

# Application Notes and Protocols: DSP-0509 and Anti-CTLA-4 Antibody Combination Studies

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## Compound of Interest

Compound Name: T-0509

Cat. No.: B1681855

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These application notes provide a comprehensive overview of the preclinical findings and experimental methodologies for the combination therapy of DSP-0509, a Toll-like receptor 7 (TLR7) agonist, and an anti-CTLA-4 antibody. The data presented is primarily derived from studies conducted in syngeneic mouse tumor models, which demonstrate a synergistic anti-tumor effect. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this promising immunotherapeutic approach.

## Introduction

DSP-0509 is a synthetic, small-molecule TLR7 agonist designed for systemic administration.<sup>[1]</sup> Activation of TLR7 by DSP-0509 in immune cells, particularly plasmacytoid dendritic cells (pDCs), leads to the production of type I interferons and the subsequent activation of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.<sup>[1][2]</sup> Anti-CTLA-4 antibodies are immune checkpoint inhibitors that block the inhibitory T-cell surface receptor CTLA-4. This blockade prevents the negative regulation of T-cell activation, thereby enhancing the immune response against tumor cells.<sup>[3][4]</sup> The combination of a TLR7 agonist to prime the innate immune system and an anti-CTLA-4 antibody to unleash the adaptive immune response presents a rational and potent strategy for cancer immunotherapy.

## Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the combination of DSP-0509 and an anti-CTLA-4 antibody in various mouse tumor models.

Table 1: Anti-Tumor Efficacy of DSP-0509 and Anti-CTLA-4 Antibody Combination in CT26 Tumor Model

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) ± SEM (Day 23)	P-value vs. Vehicle	P-value vs. DSP-0509	P-value vs. Anti-CTLA-4
Vehicle	1583.3 ± 204.8	-	< 0.01	< 0.01
DSP-0509 (5 mg/kg)	850.0 ± 150.0	< 0.05	-	NS
Anti-CTLA-4 Ab (200 µg/mouse)	750.0 ± 120.0	< 0.01	NS	-
DSP-0509 + Anti-CTLA-4 Ab	250.0 ± 80.0	< 0.01	< 0.05	< 0.05

Data extracted from Ota et al., 2023, *Frontiers in Immunology*.<sup>[5][6]</sup> The study utilized a CT26 colon carcinoma mouse model.

Table 2: Anti-Tumor Efficacy of DSP-0509 and Anti-CTLA-4 Antibody Combination in 4T1 Tumor Model

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) ± SEM	P-value vs. Vehicle
Vehicle	~2000	-
DSP-0509	Not significantly different from vehicle	NS
Anti-CTLA-4 Ab	Not significantly different from vehicle	NS
DSP-0509 + Anti-CTLA-4 Ab	Significantly lower than vehicle	< 0.05

Data interpreted from graphical representations in Ota et al., 2023, Frontiers in Immunology, which showed a significant tumor growth inhibitory effect in the combination group compared to the vehicle group in the 4T1 breast cancer model.[5]

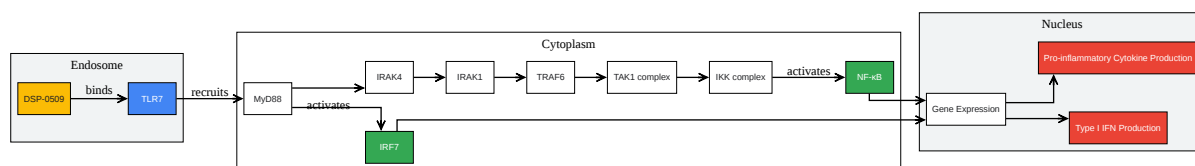
Table 3: Effect of DSP-0509 and Anti-CTLA-4 Combination on Immune Cell Populations

Treatment Group	% CD8+ T cells in TILs	% Effector Memory T cells in TILs
Vehicle	Baseline	Baseline
DSP-0509	Increased	Increased
Anti-CTLA-4 Ab	Increased	Increased
DSP-0509 + Anti-CTLA-4 Ab	Synergistically Increased	Synergistically Increased

This table provides a qualitative summary based on statements of synergistic or additive effects on T-cell populations in Ota et al., 2023, Frontiers in Immunology.[5]

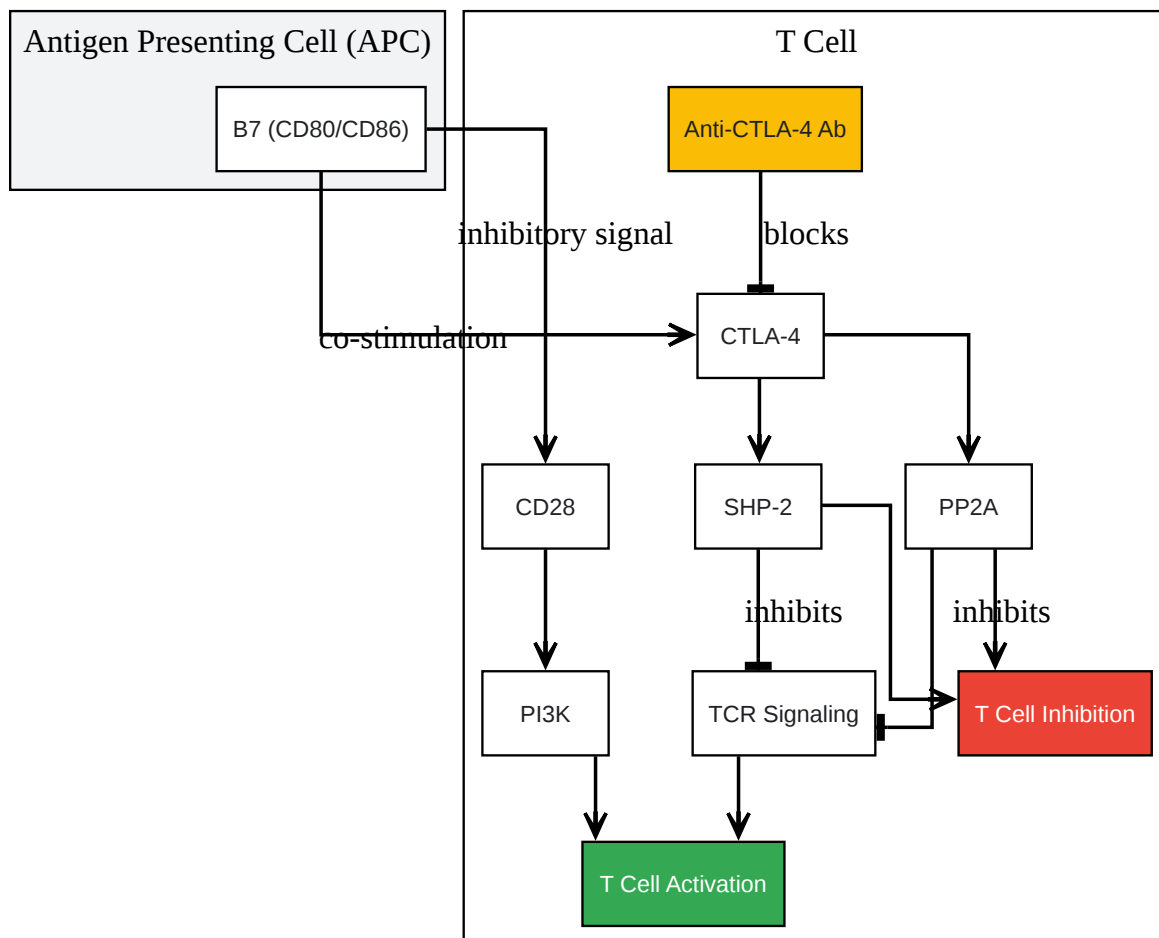
## Signaling Pathways

The following diagrams illustrate the signaling pathways of DSP-0509 (via TLR7) and the anti-CTLA-4 antibody.



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Caption: DSP-0509 activates the TLR7 signaling pathway.



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Caption: Anti-CTLA-4 antibody blocks the inhibitory signal of CTLA-4.

## Experimental Protocols

### In Vivo Murine Tumor Model

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with DSP-0509 and an anti-CTLA-4 antibody.

Materials:

- CT26 or 4T1 murine tumor cells
- BALB/c mice (female, 6-8 weeks old)
- Phosphate-buffered saline (PBS), sterile
- DSP-0509 (dissolved in a suitable vehicle for intravenous injection)
- Anti-CTLA-4 antibody (clone 9H10 or similar)
- Insulin syringes (28-30 gauge)
- Calipers

#### Procedure:

- Cell Culture: Culture CT26 or 4T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO<sub>2</sub> incubator.
- Tumor Cell Implantation:
  - Harvest cells and wash twice with sterile PBS.
  - Resuspend cells in sterile PBS at a concentration of  $2 \times 10^6$  cells/mL.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension ( $2 \times 10^5$  cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  - Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Treatment:
  - When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (n=6-8 per group).

- DSP-0509 Administration: Administer 5 mg/kg of DSP-0509 intravenously (i.v.) via the tail vein on days 7, 14, and 21 post-tumor implantation.
- Anti-CTLA-4 Antibody Administration: Administer 200  $\mu$ g/mouse of anti-CTLA-4 antibody intraperitoneally (i.p.) on days 7, 9, 14, 16, and 20 post-tumor implantation.
- Combination Therapy: Administer both DSP-0509 and anti-CTLA-4 antibody according to their respective schedules.
- Control Groups: Include vehicle control and monotherapy groups.
- Endpoint: Continue monitoring tumor growth until the tumors in the control group reach the predetermined endpoint size, or for a specified duration.

## Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the isolation and immunophenotyping of TILs from tumor tissues.

Materials:

- Tumor tissues from treated and control mice
- RPMI-1640 medium
- Collagenase D (1 mg/mL)
- DNase I (100  $\mu$ g/mL)
- Fetal Bovine Serum (FBS)
- 70  $\mu$ m cell strainers
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32 antibody)

- Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-CD44, anti-CD62L)
- Fixable viability dye
- Flow cytometer

Procedure:

- Tumor Digestion:
  - Excise tumors, weigh, and mince into small pieces.
  - Digest the minced tissue in RPMI containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.
- Single-Cell Suspension Preparation:
  - Neutralize the digestion with RPMI containing 10% FBS.
  - Pass the cell suspension through a 70 µm cell strainer.
  - Lyse red blood cells using a lysis buffer.
  - Wash the cells with FACS buffer and count them.
- Staining:
  - Resuspend up to  $1 \times 10^6$  cells in 50 µL of FACS buffer.
  - Stain with a fixable viability dye according to the manufacturer's instructions.
  - Block Fc receptors with Fc block for 10 minutes on ice.
  - Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
  - Wash the cells twice with FACS buffer.

- Data Acquisition and Analysis:
  - Resuspend the cells in FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune infiltrates, followed by gating for specific T-cell populations.

## Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the expression of immune-related genes in tumor tissue.

Materials:

- Tumor tissues
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers for genes of interest (e.g., *Ifng*, *Gzmb*, *Cd8a*) and a housekeeping gene (e.g., *Gapdh*)
- qPCR instrument

Procedure:

- RNA Extraction:
  - Homogenize tumor tissue and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
  - Assess RNA quality and quantity.

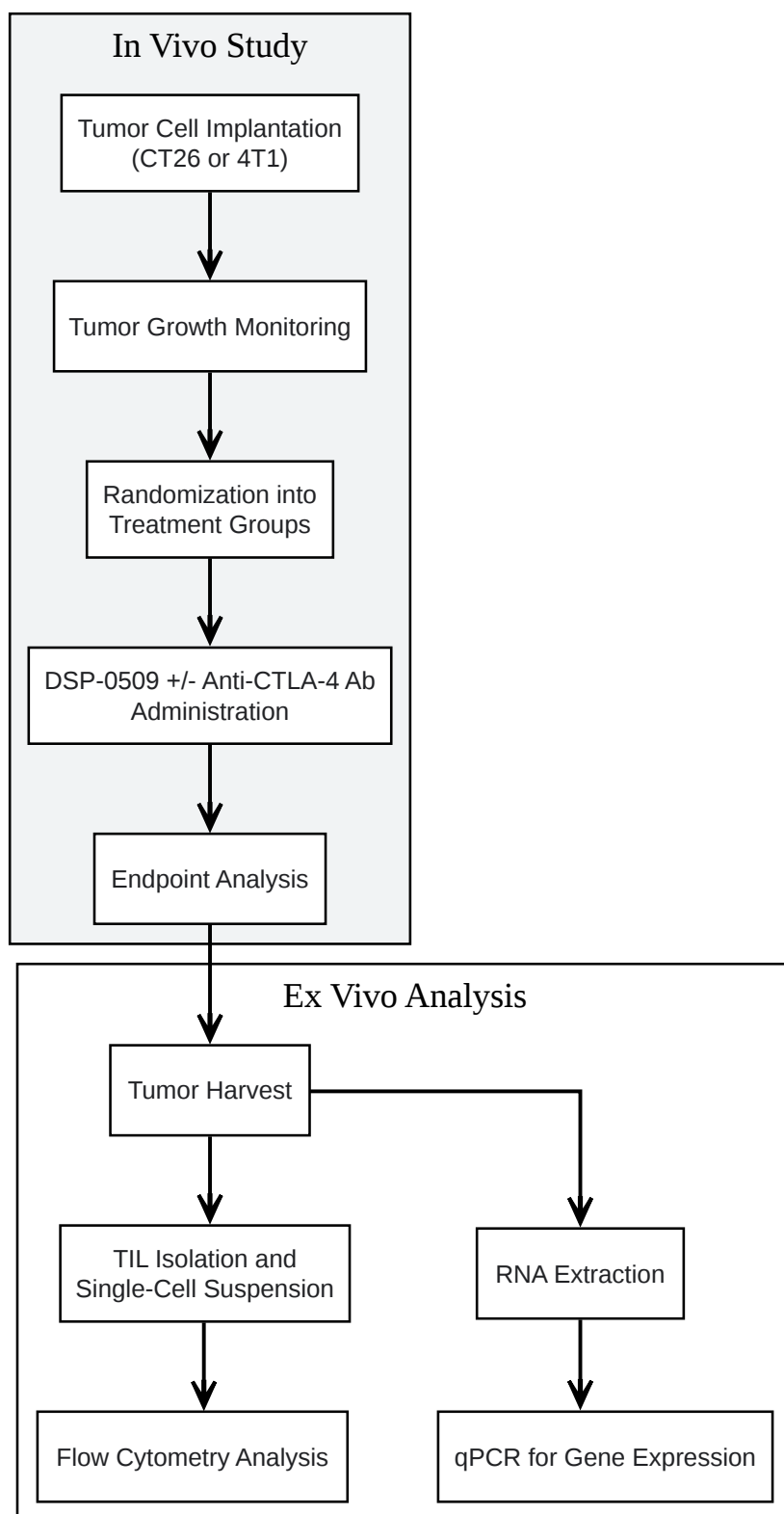


- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR:
  - Prepare the qPCR reaction mix containing qPCR master mix, primers, and cDNA.
  - Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene.
  - Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene.

## Clinical Studies

A phase 1/2 clinical trial (NCT03416335) has been conducted to evaluate the safety and pharmacokinetic profile of DSP-0509 in patients with advanced solid tumors.<sup>[7][8][9]</sup> The study included a monotherapy arm and a combination arm with the anti-PD-1 antibody pembrolizumab.<sup>[8]</sup> While this trial provides valuable information on the clinical activity of DSP-0509, to date, there is no publicly available data from clinical trials specifically investigating the combination of DSP-0509 with an anti-CTLA-4 antibody.

## Experimental Workflow



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Caption: Workflow for preclinical evaluation of DSP-0509 and anti-CTLA-4.

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